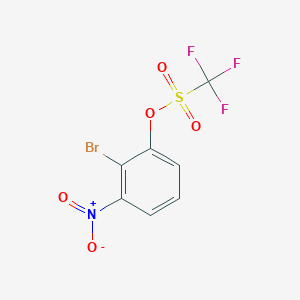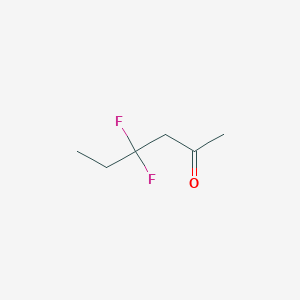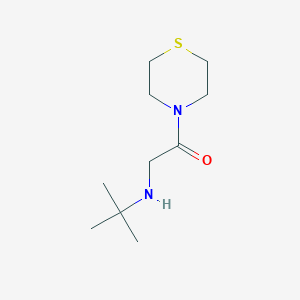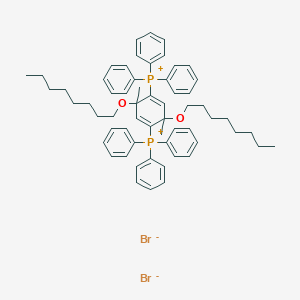
D-Ribopyranosyl thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribopyranosyl thiosemicarbazide typically involves the reaction of D-ribose with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the thiosemicarbazone linkage . The reaction can be represented as follows:
D-ribose+thiosemicarbazide→D-Ribopyranosyl thiosemicarbazide
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .
化学反応の分析
Types of Reactions
D-Ribopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
科学的研究の応用
D-Ribopyranosyl thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as sensors and catalysts
作用機序
The mechanism of action of D-Ribopyranosyl thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
Thiosemicarbazide: A precursor to D-Ribopyranosyl thiosemicarbazide, known for its broad biological activities.
1,3,4-Thiadiazole: A derivative of thiosemicarbazide with enhanced anticancer properties.
Thiosemicarbazones: Compounds derived from thiosemicarbazide, widely studied for their therapeutic potential
Uniqueness
This compound stands out due to its unique combination of a ribose sugar moiety and a thiosemicarbazide group. This structure imparts specific biological activities and makes it a versatile compound for various applications .
特性
分子式 |
C6H13N3O4S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1 |
InChIキー |
IPZPYSHFPHKLJM-SOOFDHNKSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O |
正規SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



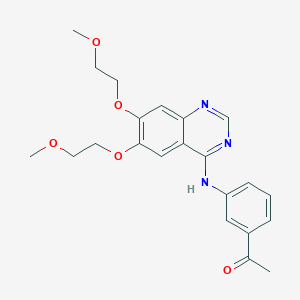
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
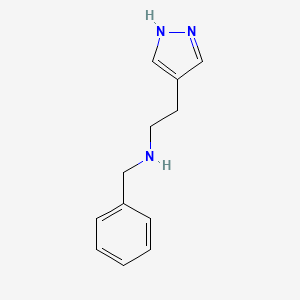

![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
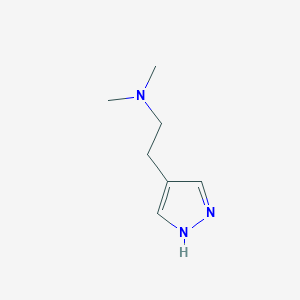
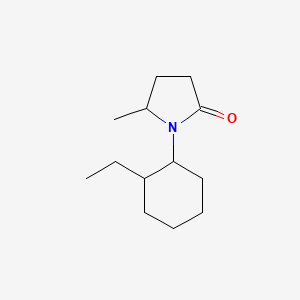
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
